molecular formula C8H5ClN4 B3032961 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile CAS No. 64829-09-0

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile

Cat. No.: B3032961
CAS No.: 64829-09-0
M. Wt: 192.6 g/mol
InChI Key: KXEZBQTZEBDTNH-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H5ClN4. It is characterized by the presence of an amino group, a chlorine atom, a methyl group, and two nitrile groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methylpyridine with cyanogen bromide in the presence of a base to introduce the nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and nitrile groups allows for interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is unique due to the presence of two nitrile groups, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound characterized by the molecular formula C8H6ClN4. This compound has garnered attention due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmaceutical development . Its unique structure, featuring an amino group, a chlorine atom, and two nitrile groups, contributes to its diverse applications in various biological contexts.

Chemical Structure and Properties

The structural composition of this compound is pivotal in determining its biological activity. The presence of the amino and nitrile groups allows for significant interaction with biological targets such as enzymes and receptors.

ComponentDescription
Molecular FormulaC8H6ClN4
Functional GroupsAmino (-NH2), Chlorine (-Cl), Nitriles (-C≡N)
Chemical ClassHeterocyclic Compound

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . This has been attributed to their ability to inhibit the growth of various pathogens, making them potential candidates for antibiotic development. A study highlighted that similar pyridine derivatives were effective against multiple bacterial strains, suggesting that this compound could be further explored for its therapeutic potential in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research has shown that it can induce cytotoxic effects on several cancer cell lines. For instance, derivatives of pyridine compounds have demonstrated effectiveness against cancers such as breast and colon cancer. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

The mechanism of action for this compound typically involves:

  • Enzyme Inhibition : Interaction with active sites of enzymes leading to a decrease in their activity.
  • Receptor Binding : Modulation of receptor functions which can alter cellular responses .

Case Studies

  • Antimicrobial Activity : A study conducted on various derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by over 70% at concentrations as low as 10 µM, indicating strong potential for further development .

Properties

IUPAC Name

2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-4-5(2-10)7(9)13-8(12)6(4)3-11/h1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZBQTZEBDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1C#N)Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345638
Record name 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64829-09-0
Record name 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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